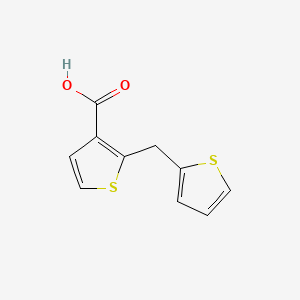

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid

CAS No.: 31936-90-0

Cat. No.: VC17160803

Molecular Formula: C10H8O2S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31936-90-0 |

|---|---|

| Molecular Formula | C10H8O2S2 |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 2-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O2S2/c11-10(12)8-3-5-14-9(8)6-7-2-1-4-13-7/h1-5H,6H2,(H,11,12) |

| Standard InChI Key | QPKATRSLASRXRU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CC2=C(C=CS2)C(=O)O |

Introduction

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound with the molecular formula . This compound is characterized by its dual thiophene rings, one of which is substituted with a carboxylic acid group and the other with a thienylmethyl group. It is identified by CAS number 31936-90-0 and has a molecular weight of 224.3 g/mol .

The compound's unique structure makes it an interesting subject for research in organic chemistry, particularly in the synthesis of thiophene derivatives, which are known for their applications in pharmaceuticals, materials science, and catalysis.

Functional Groups

The compound contains:

-

A carboxylic acid group () at the 3-position of one thiophene ring.

-

A thienylmethyl substituent attached to the second thiophene ring.

Synthesis Pathways

The synthesis of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid typically involves multi-step organic reactions starting from thiophene derivatives. Common steps include:

-

Thiophene Functionalization: Introduction of functional groups such as carboxylic acids or methyl groups onto the thiophene ring.

-

Coupling Reactions: Formation of the thienylmethyl linkage through alkylation or Friedel-Crafts reactions.

-

Oxidation and Purification: Final oxidation steps to ensure the carboxylic acid functionality is intact, followed by recrystallization or chromatography for purification.

Pharmaceutical Applications

Thiophene derivatives, including compounds like 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid, are widely studied for their potential biological activities:

-

Antimicrobial Properties: Similar compounds have shown antibacterial and antifungal activity.

-

Anticancer Research: Thiophene-based molecules are explored as scaffolds for anticancer agents due to their ability to interact with biological targets .

Material Science

Thiophene derivatives are also used in:

-

Conductive Polymers: Thiophene-based compounds are precursors for polythiophenes, which are conductive materials used in electronics.

-

Organic Semiconductors: The compound's heterocyclic structure makes it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthetic Challenges

The synthesis of such heterocyclic compounds often faces challenges like regioselectivity during functionalization and low yields due to side reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume